Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate
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Overview
Description
Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate is a chemical compound with the molecular formula C9H12N2O2K It is a potassium salt of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate typically involves the reaction of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid with potassium hydroxide (KOH) in an aqueous solution. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions: Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Potassium;2-(6-aminopyridin-3-yl)-2-ethylpropanoate
Potassium;2-(6-aminopyridin-3-yl)-2-propylpropanoate
Potassium;2-(6-aminopyridin-3-yl)-2-butylpropanoate
These compounds share a similar core structure but differ in the alkyl group attached to the pyridine ring. The differences in their chemical properties and reactivity can lead to variations in their applications and effectiveness.
Properties
IUPAC Name |
potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.K/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZKWGTOBIFRU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)N)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11KN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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